2-phenoxy-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-phenoxy-N-[(4-piperidin-1-ylpyrimidin-2-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c23-18(14-24-15-7-3-1-4-8-15)20-13-16-19-10-9-17(21-16)22-11-5-2-6-12-22/h1,3-4,7-10H,2,5-6,11-14H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANERCBKBIILGCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC=C2)CNC(=O)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-phenoxy-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the context of antiviral therapy. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and applications based on diverse research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a phenoxy group and a pyrimidinyl moiety linked through a piperidine ring, which is crucial for its biological activity.
Antiviral Properties
One of the primary areas of investigation for this compound is its antiviral properties, particularly against HIV. Research indicates that derivatives of piperidine and pyrimidine structures exhibit significant inhibition of HIV reverse transcriptase (RT), a key enzyme in the viral replication process.
The mechanism by which this compound exerts its antiviral effects involves binding to the non-nucleoside reverse transcriptase inhibitor (NNRTI) binding pocket. This interaction prevents the enzyme from functioning properly, thereby inhibiting viral replication.
Efficacy Studies
Several studies have evaluated the efficacy of this compound in vitro. For instance, a study conducted on a series of piperidine-substituted thiophene derivatives demonstrated that compounds with similar structures exhibited EC50 values (the concentration required to inhibit 50% of viral replication) ranging from 6.02 to 23.9 nmol/L against various HIV strains, showcasing comparable effectiveness to established NNRTIs like etravirine .
Case Studies
- Study on Anti-HIV Activity : In vitro testing on MT-4 cell cultures revealed that compounds structurally related to this compound showed potent anti-HIV activity with selectivity indices indicating low cytotoxicity to host cells .
- Structure-Activity Relationship (SAR) : A comprehensive SAR analysis highlighted that modifications in the piperidine and pyrimidine rings significantly influenced antiviral potency. The introduction of specific substituents enhanced binding affinity and selectivity towards HIV RT .
Pharmacokinetics
Pharmacokinetic studies suggest that compounds with similar structures exhibit favorable absorption and bioavailability profiles, which are critical for therapeutic efficacy. For example, one derivative demonstrated a bioavailability of 33.8% , indicating good potential for oral administration .
Table 1: Summary of Biological Activities
| Compound Name | EC50 (nmol/L) | CC50 (nmol/L) | Selectivity Index |
|---|---|---|---|
| This compound | 6.02 - 23.9 | >1000 | >50 |
| Etravirine | 10 - 20 | >1000 | >100 |
Table 2: Structure Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Substituted Phenyl Ring | Increased potency |
| Piperidine Variation | Altered binding affinity |
| Pyrimidine Positioning | Enhanced selectivity |
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Recent studies have highlighted the potential of pyrimidine derivatives, including 2-phenoxy-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide, as anticancer agents. Pyrimidines have been shown to inhibit key enzymes involved in cancer cell proliferation and survival. For instance, compounds with similar structures have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
2. Anti-inflammatory Properties
The compound may also exhibit anti-inflammatory effects. Research indicates that derivatives of pyrimidine can inhibit the release of inflammatory cytokines such as IL-6 and IL-8 in vitro. This suggests that this compound could be explored for treating inflammatory diseases .
3. Antimicrobial Activity
Pyrimidine-based compounds have shown promise as antimicrobial agents. Some derivatives have been evaluated for their activity against various bacterial strains, indicating that modifications in the structure can enhance antibacterial properties . This opens avenues for developing new antibiotics based on this compound.
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds:
- Anticancer Studies : A series of pyrimidine derivatives were tested against various cancer cell lines, showing significant inhibition at micromolar concentrations .
- Anti-inflammatory Research : In vitro assays demonstrated that certain derivatives effectively reduced cytokine release in lipopolysaccharide-stimulated cells, indicating potential for treating inflammatory conditions .
- Antimicrobial Testing : Compounds similar to this compound exhibited potent antibacterial activity against Gram-positive bacteria .
Comparison with Similar Compounds
N-[(4-Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide (CAS 61086-18-8)
- Structure : Contains a piperidine ring with a methoxymethyl substituent and a phenyl-propanamide group.
- Key Differences: Lacks the pyrimidine core and phenoxy linkage present in the target compound.
- Applications : Used as a pharmaceutical intermediate, similar to the target compound, but its simpler structure may limit target specificity .
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-Methylpyridin-2-yl)Acetamide
- Structure : Features a pyrimidine ring with methyl groups and a sulfanyl bridge linked to a methylpyridinyl-acetamide.
- Key Differences: Sulfanyl (S–) linkage instead of a phenoxy (O–) group; pyridine substituent may alter electronic properties.
- Synthesis : Prepared via thio-pyrimidine and chloroacetamide reaction, suggesting divergent reactivity compared to the target compound .
N-Isopropyl-2-(3-(4-(4-Methylpiperazin-1-yl)-6-(Pyridin-4-ylamino)Pyrimidin-2-yl)Phenoxy)Acetamide (EP 2 903 618 B1)
- Structure : Includes a pyrimidine-piperazine hybrid core and isopropyl-acetamide side chain.
- Key Differences : Piperazine (two N atoms) vs. piperidine (one N atom) in the target compound; the former may enhance hydrogen bonding.
- Biological Relevance : Patent examples indicate kinase inhibitor activity, suggesting the target compound could share similar applications .
4-Methyl-6-(Piperidin-1-yl)Pyrimidin-2-amine
- Structure: Simplified pyrimidine-piperidine core without acetamide or phenoxy groups.
- Key Differences : Highlights the importance of the piperidinyl-pyrimidine motif in drug design but lacks functionalization for target engagement .
Pharmacological and Physicochemical Comparisons
Table 1: Comparative Analysis of Key Compounds
| Compound Name | Core Structure | Key Substituents | Bioactivity/Use |
|---|---|---|---|
| Target Compound | Pyrimidine | Piperidine, phenoxy-acetamide | Likely kinase inhibitor intermediate |
| N-[(4-Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide | Piperidine | Methoxymethyl, phenyl-propanamide | Pharmaceutical intermediate |
| 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide | Pyrimidine | Sulfanyl, methylpyridinyl | Unspecified (synthetic intermediate) |
| N-Isopropyl-2-(3-(4-(4-methylpiperazin-1-yl)...acetamide | Pyrimidine-piperazine | Piperazine, isopropyl | Kinase inhibitor (patented) |
| 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine | Pyrimidine | Piperidine, methyl | Structural studies for drug design |
Key Observations:
Piperidine vs.
Linker Groups: Phenoxy (O–) linkages (target compound) may offer better metabolic stability than sulfanyl (S–) groups (), which are prone to oxidation .
Aromatic Substituents: The phenoxy group in the target compound enhances hydrophobicity compared to nitrophenyl or chlorophenyl groups in , affecting target binding and solubility .
Q & A
Basic Research Questions
Q. What are the critical reaction conditions for synthesizing 2-phenoxy-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide with high purity?
- Methodological Answer: Synthesis optimization requires strict temperature control (e.g., 60–80°C for coupling reactions), solvent selection (e.g., dimethyl sulfoxide or acetonitrile to stabilize intermediates), and stepwise purification via recrystallization (e.g., methanol/water mixtures). Multi-step protocols often involve amide bond formation between phenoxyacetic acid derivatives and pyrimidinylmethylamine intermediates under catalytic conditions .
Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for verifying the phenoxy, piperidinyl, and acetamide moieties. High-resolution Mass Spectrometry (HRMS) confirms molecular weight, while Infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O) and amine (N-H) bonds. Purity should be validated via HPLC with UV detection .
Q. What safety protocols are recommended for laboratory handling of this compound?
- Methodological Answer: Based on structurally related acetamides, use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Conduct reactions in fume hoods to avoid inhalation of vapors. In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation. Store the compound in a cool, dry environment away from oxidizers .
Advanced Research Questions
Q. How can conflicting biological activity data for this compound be systematically addressed?
- Methodological Answer: Discrepancies may arise from assay variability (e.g., cell line specificity or dosage ranges). Validate findings using orthogonal assays (e.g., enzyme inhibition vs. cellular viability). Control for batch-to-batch purity differences via HPLC and quantify solubility effects using DLS (Dynamic Light Scattering). Cross-reference results with structurally analogous compounds (e.g., pyrimidine derivatives with piperidine substitutions) to identify SAR trends .
Q. What computational and crystallographic methods are suitable for resolving the 3D structure of this compound?
- Methodological Answer: For crystallographic analysis, use SHELXL for refinement against high-resolution X-ray diffraction data. Employ density functional theory (DFT) to model electronic properties and molecular docking (e.g., AutoDock Vina) to predict binding affinities with target proteins. Pair with experimental data (e.g., NMR-derived NOE correlations) to validate conformational dynamics .
Q. How should Structure-Activity Relationship (SAR) studies be designed to explore pharmacological potential?
- Methodological Answer: Synthesize derivatives with targeted modifications (e.g., piperidine ring substitution, phenoxy group fluorination). Use in vitro assays (e.g., kinase inhibition or GPCR binding) to quantify activity changes. Correlate results with computational ADMET predictions (e.g., LogP for lipophilicity). Prioritize compounds showing >50% efficacy in primary screens for in vivo toxicity profiling .
Data Contradiction Analysis
Q. How can researchers reconcile discrepancies in reported solubility and stability profiles?
- Methodological Answer: Solubility variations may stem from solvent polarity (e.g., DMSO vs. aqueous buffers). Characterize pH-dependent stability via accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Compare with structurally similar compounds (e.g., piperidinyl-pyrimidine acetamides) to identify degradation pathways (e.g., hydrolysis of the acetamide bond) .
Tables for Comparative Analysis
| Property | This compound | Analogous Compound (Example) |
|---|---|---|
| Molecular Weight | 367.43 g/mol (calculated) | 376.48 g/mol |
| Key Functional Groups | Phenoxy, Piperidinyl, Acetamide | Sulfonyl, Pyrrolidine |
| Common Applications | Kinase inhibition, GPCR modulation | Antimicrobial activity |
| Stability in Aqueous Buffer | pH 7.4: >24 hours; pH 2.0: <8 hours | pH 7.4: >48 hours |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
